Tributyl(isodecanoyloxy)stannane
CAS No.: 93965-27-6
Cat. No.: VC17154709
Molecular Formula: C22H46O2Sn
Molecular Weight: 461.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93965-27-6 |
|---|---|
| Molecular Formula | C22H46O2Sn |
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | tributylstannyl 8-methylnonanoate |
| Standard InChI | InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
| Standard InChI Key | XZEOTXSVDUUCDW-UHFFFAOYSA-M |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Tributyl(isodecanoyloxy)stannane features a central tin atom bonded to three butyl groups and one isodecanoyloxy moiety. The isodecanoyloxy group—a branched-chain carboxylic acid derivative—imparts steric bulk, influencing the compound’s reactivity and solubility . The IUPAC name, tributylstannyl 9-methyldecanoate, reflects this structure, with the tin atom adopting a tetrahedral geometry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 93893-98-2 |
| Molecular Formula | C<sub>23</sub>H<sub>48</sub>O<sub>2</sub>Sn |
| Molecular Weight | 475.3 g/mol |
| IUPAC Name | Tributylstannyl 9-methyldecanoate |
| SMILES | CCCCCSn(CCCC)OC(=O)CCCCCCCC(C)C |
| Solubility | Low water solubility; hydrophobic |
The compound’s hydrophobicity (log K<sub>ow</sub> estimated at 3.5–4.0) aligns with trends observed in other organotin compounds, facilitating its persistence in lipid-rich environments .
Synthesis Pathways
Tributyl(isodecanoyloxy)stannane is synthesized via a nucleophilic acyl substitution reaction between tributyltin chloride and isodecanoic acid in the presence of a base:
This method parallels the synthesis of other tributyltin carboxylates, such as Tributyl(cyclododecyloxy)stannane (CAS 62774-18-9), which substitutes the acyloxy group with a cyclic alkoxy moiety .
Industrial Applications
PVC Stabilization
Tributyl(isodecanoyloxy)stannane primarily functions as a heat stabilizer in PVC formulations. During processing, PVC undergoes thermal degradation, releasing hydrochloric acid (HCl) and forming conjugated polyene sequences that cause discoloration . The compound mitigates this by:
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HCl Scavenging: Neutralizing HCl through reaction with the stannyl oxide group.
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Radical Inhibition: Stabilizing free radicals via electron donation from the tin center.
Table 2: Performance Comparison of PVC Stabilizers
| Stabilizer Type | Efficiency | Environmental Impact |
|---|---|---|
| Tributyl(isodecanoyloxy)stannane | High | Understudied |
| Lead-based Stabilizers | Moderate | High toxicity |
| Calcium-Zinc Stabilizers | Low | Low toxicity |
Despite its efficacy, the lack of comprehensive ecological studies raises concerns about its long-term sustainability .
Environmental and Toxicological Considerations
Endocrine Disruption Risks
Tributyltin compounds are notorious endocrine disruptors, interfering with retinoic acid signaling and inducing imposex in gastropods . Although no direct evidence links Tributyl(isodecanoyloxy)stannane to such effects, its structural similarity to TBT warrants precautionary regulation.
Comparative Analysis with Related Compounds
Tributyl(cyclododecyloxy)stannane
This analog (CAS 62774-18-9) replaces the acyloxy group with a bulky cyclododecyloxy chain, reducing its volatility and altering its application profile .
Table 3: Structural and Functional Comparisons
| Property | Tributyl(isodecanoyloxy)stannane | Tributyl(cyclododecyloxy)stannane |
|---|---|---|
| Molecular Weight | 475.3 g/mol | 473.4 g/mol |
| Substituent | Branched acyloxy | Cyclic alkoxy |
| Primary Use | PVC stabilization | Niche catalysis |
Future Research Directions
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Ecotoxicology: Longitudinal studies assessing bioaccumulation in model organisms (e.g., Daphnia magna).
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Alternative Stabilizers: Development of non-toxic stabilizers using calcium-zinc systems or organic antioxidants.
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Degradation Pathways: Investigating photolytic or microbial degradation mechanisms in sediment-water systems .
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